1-Oleoyl-2-acetyl-sn-glycerol

Catalog No.
S623453
CAS No.
86390-77-4
M.F
C23H42O5
M. Wt
398.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-2-acetyl-sn-glycerol

CAS Number

86390-77-4

Product Name

1-Oleoyl-2-acetyl-sn-glycerol

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C23H42O5

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1

InChI Key

PWTCCMJTPHCGMS-YRBAHSOBSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C

Synonyms

1-O-octadecenoyl-2-O-acetylglycerol, 1-oleoyl-2-acetyl-glycerol, 1-oleoyl-2-acetyl-sn-glycerol, 1-oleoyl-2-acetylglycerol, 1-oleyl-2-acetylglycerol, oleoylacetylglycerol, oleyl acetyl glycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic molecule that mimics the structure of a natural signaling molecule called diacylglycerol (DAG) []. DAG is involved in various cellular processes, but it has poor cell permeability, meaning it struggles to enter cells. OAG, with its similar structure, can readily enter cells and activate the enzyme protein kinase C (PKC) [, ]. PKC plays a crucial role in many cellular functions, making OAG a valuable tool for researchers studying cell signaling pathways [].


Molecular Structure Analysis

OAG has a backbone of glycerol (sn-glycerol, meaning the hydroxyl groups are on specific carbons) with an oleoyl group (a long, unsaturated fatty acid chain derived from oleic acid) attached to the first carbon and an acetyl group (CH3CO-) attached to the second carbon []. This structure allows OAG to mimic the key functional groups of DAG, particularly the diacylglycerol moiety, which is responsible for PKC activation [].


Chemical Reactions Analysis

There is limited information readily available on the specific synthesis of OAG. However, it likely involves the acylation of sn-glycerol with oleoyl chloride and acetic anhydride under controlled conditions [].

OAG is known to be unstable in solution and readily undergoes hydrolysis (breakdown by water) to form its corresponding fatty acid (oleic acid) and sn-glycerol-2-phosphate (lysophosphatidic acid) []. This highlights the importance of reconstituting OAG just before use in experiments [].


Physical And Chemical Properties Analysis

  • Appearance: Oil []
  • Molecular Formula: C23H42O5 []
  • Molecular Weight: 398.6 g/mol []
  • Solubility: Soluble in organic solvents like chloroform, ethanol, and DMSO [, ]
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (likely decomposes before boiling)

OAG, due to its structural similarity to DAG, activates protein kinase C (PKC) [, ]. PKC requires both diacylglycerol and calcium for activation. OAG fulfills the diacylglycerol requirement, allowing PKC to become active and initiate downstream signaling cascades involved in various cellular processes, including cell proliferation, differentiation, and immune response [].

Function

1-Oleoyl-2-acetyl-sn-glycerol (1-OAG) is a synthetic molecule that mimics the structure and function of a natural signaling molecule called diacylglycerol (DAG) []. DAG is involved in various cellular processes, including cell growth, differentiation, and survival [].

PKC Activation

One of the primary functions of 1-OAG in scientific research is its ability to activate protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in regulating numerous cellular processes, including:

  • Cell proliferation []
  • Differentiation []
  • Apoptosis (programmed cell death) []
  • Inflammation []

By activating PKC, 1-OAG can serve as a research tool to investigate the role of PKC in various cellular functions and diseases.

Other Applications

-OAG has also been used in scientific research to:

  • Study platelet aggregation and secretion []
  • Investigate the formation of actin nucleation sites []
  • Explore the effects on specific cell lines []

XLogP3

6.9

Appearance

Assay:≥90%A solution in acetonitrile

Dates

Modify: 2023-08-15

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